N-octadecylbenzamide
Description
Historical Context and Evolution of Research on N-Octadecylbenzamide
The study of this compound and similar long-chain amides has evolved from basic synthesis and characterization to their application in sophisticated material systems. Early research focused on the fundamental understanding of how these molecules behave and organize. A notable investigation in 1999 explored the formation of characteristic molecular patterns by this compound when it self-assembles on a graphite (B72142) surface. oup.comacs.org This work, utilizing scanning tunneling microscopy (STM), was pivotal in demonstrating the compound's ability to form well-ordered two-dimensional crystals, driven by the interplay of its alkyl chain and aromatic components. amazonaws.com
The synthesis of this compound can be achieved through established chemical reactions. One common method involves the amidation of benzoyl chloride with an appropriate alkylamine, such as oleylamine. google.com Another approach includes heating equimolar amounts of a carboxylic acid and an amine under reduced pressure. google.com.na The accessibility of these synthetic routes has facilitated its availability for a range of research applications. Over time, research has progressed from studying its properties in isolation to incorporating it into complex mixtures and materials to control their macroscopic properties.
Significance of this compound within the Amide Class of Compounds
The significance of this compound lies in the distinct properties conferred by its long octadecyl chain. ontosight.ai This feature sets it apart from many other amides and makes it a valuable component in materials science and surface chemistry. The long alkyl chain influences its ability to interact with surfaces and other molecules, which is critical for applications such as the modification of nanocrystal surfaces through ligand exchange. researchgate.netresearchgate.net
A key area where this compound has shown considerable utility is in the formulation of thermally-responsive materials. When blended with other long-chain amides, such as n-hexadecyl benzamide (B126), it allows for the creation of materials with precise and sharp melting points. google.com.na This property is valuable for applications requiring a material to change its state or dimensions at a specific temperature.
| Composition | Melting Point (°C) |
|---|---|
| n-hexadecyl benzamide (C16 BZA) | 88 |
| 30% C16 BZA / 70% this compound (C18 BZA) | 87 |
| 50% C16 BZA / 50% this compound (C18 BZA) | 83 |
| 70% C16 BZA / 30% this compound (C18 BZA) | 79 |
| This compound (C18 BZA) | 78 |
Furthermore, derivatives of this compound have been investigated for their ability to reduce friction. In drilling operations, for example, the addition of compounds like 3-nitro-N-octadecylbenzamide to oil-based mud compositions has been shown to significantly decrease the coefficient of friction. google.com
| Composition | Reduction in Coefficient of Friction (CoF) |
|---|---|
| Oil-based mud + 3-nitro-N-octadecylbenzamide | 15% |
This compound: Current Research Trajectories and Future Outlook
Current research continues to build upon the foundational knowledge of this compound's properties, exploring its use in advanced applications. One active area of investigation is in the field of nanotechnology, where it is studied as a potential ligand for passivating the surface of nanocrystals. researchgate.netresearchgate.net The interaction of its functional groups with the nanocrystal surface can influence the stability and properties of the nanoparticles.
The development of "smart" materials, particularly those that respond to thermal stimuli, remains a promising direction. The predictable thermochromic and phase-change behaviors of systems containing long-chain molecules are being harnessed for applications in information storage and temperature-sensitive devices. researchgate.netresearchgate.net Research into thermochromic systems often involves a developer and a fluoran (B1223164) dye, where the melting and crystallization of the developer, which can be a long-chain amide, drives the color change. researchgate.net
The future outlook for this compound and related compounds is tied to the broader advancements in materials science and polymer science. polymerscience.combeilstein-journals.org Its utility in creating materials with tunable thermal properties suggests potential for more sophisticated applications in sensors, actuators, and reversible information-recording media. google.com.naresearchgate.net As research in polymer applications for agriculture and other industries expands, the principles learned from studying molecules like this compound could inform the design of new functional polymers. scielo.br Further exploration of its interactions at interfaces could also open new avenues in surface engineering and the development of functional coatings.
Structure
2D Structure
Properties
IUPAC Name |
N-octadecylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26-25(27)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOYOXBRATLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404369 | |
| Record name | N-octadecylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19083-52-4 | |
| Record name | N-octadecylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzoyloctadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N Octadecylbenzamide and Its Analogues
Established Synthetic Pathways to N-Octadecylbenzamide
Acylation Reactions in this compound Synthesis
Acylation reactions are a cornerstone for the synthesis of this compound, most commonly involving the reaction of an activated benzoic acid derivative with octadecylamine (B50001). The Schotten-Baumann reaction, first described in 1883, is a widely used method for this transformation. wikipedia.orgtestbook.com This reaction typically involves the use of an acyl chloride, such as benzoyl chloride, and an amine in the presence of a base. wikipedia.orgtestbook.com
The general procedure involves dissolving the amine in a suitable solvent, often an aprotic one like dichloromethane (B109758), and adding a base, followed by the acyl chloride. fishersci.co.uk The reaction can be performed at room temperature or at lower temperatures to control reactivity. fishersci.co.uk The base, which can be a tertiary amine like pyridine (B92270) or an aqueous solution of a base, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. wikipedia.orgfishersci.co.uk
A notable example is the synthesis of this compound where benzoyl chloride is reacted with octadecylamine. researchgate.net The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and a proton to form the stable amide bond. testbook.com The use of a two-phase solvent system, consisting of water and an organic solvent, is a common feature of the Schotten-Baumann reaction conditions, where the base in the aqueous phase neutralizes the acid byproduct. wikipedia.org
The efficiency of the acylation can be influenced by the choice of catalyst and reaction conditions. For instance, copper (II) oxide has been reported as an efficient and mild catalyst for the acylation of amines with benzoyl chloride under solvent-free conditions at room temperature. tsijournals.com This method offers advantages such as short reaction times and the use of a reusable and inexpensive catalyst. tsijournals.com Other Lewis acids like zinc triflate have also been explored as catalysts for acylation reactions. dergipark.org.tr
The reactivity of the acylating agent is also a critical factor. Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by primary and secondary amines to yield the corresponding amides. fishersci.co.uk The preparation of the acyl chloride itself can be achieved by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk
| Acylation Method | Reagents | Catalyst/Base | Conditions | Key Features |
| Schotten-Baumann Reaction | Benzoyl chloride, Octadecylamine | Pyridine or aqueous base | Room temperature or lower, often biphasic solvent system | Widely used, neutralizes HCl byproduct. wikipedia.orgfishersci.co.uk |
| Copper-Catalyzed Acylation | Benzoyl chloride, Octadecylamine | Copper (II) oxide | Solvent-free, room temperature | "Green" approach, reusable catalyst. tsijournals.com |
| Lewis Acid Catalysis | Benzoyl chloride, Octadecylamine | Zinc triflate | - | Alternative catalytic system. dergipark.org.tr |
Amidation Strategies for this compound Formation
Direct amidation of a carboxylic acid and an amine is generally challenging due to the competing acid-base reaction. fishersci.co.uk However, various strategies have been developed to facilitate this transformation for the synthesis of this compound. These methods often involve the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.net
One common approach is the use of coupling reagents, many of which were initially developed for peptide synthesis. fishersci.co.uk Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analogue, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to mediate the formation of amides under mild conditions. masterorganicchemistry.com These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. masterorganicchemistry.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency and reduce side reactions. ru.nl
For example, the synthesis of this compound can be achieved by reacting benzoic acid with octadecylamine in the presence of a carbodiimide (B86325) coupling reagent and HOBt in a solvent like dichloromethane or dimethylformamide (DMF). ru.nlru.nl The reaction temperature, solvent, and concentration of reactants are critical parameters that can be optimized to achieve high yields. numberanalytics.com
Titanium tetrachloride (TiCl₄) has also been employed as a mediator for the direct condensation of carboxylic acids and amines. nih.gov This method involves treating the carboxylic acid with pyridine and TiCl₄, followed by the addition of the amine. nih.gov The reaction proceeds in good yields for a range of substrates. nih.gov
Another strategy involves the use of boronic acids or their derivatives as catalysts. researchgate.net These catalysts can promote the condensation of carboxylic acids and amines, often under refluxing conditions in solvents like toluene. nih.govresearchgate.net
| Amidation Strategy | Activating/Coupling Reagent | Catalyst | Conditions | Key Features |
| Carbodiimide Coupling | DCC or EDC | HOBt (optional) | Mild, neutral pH | Widely used in peptide synthesis, high yields. masterorganicchemistry.comru.nl |
| Titanium-Mediated Amidation | - | Titanium tetrachloride (TiCl₄) | Pyridine, 85°C | Effective for a broad range of substrates. nih.gov |
| Boronic Acid Catalysis | - | Boronic acids/esters | Refluxing toluene | Catalytic approach to direct amidation. nih.govresearchgate.net |
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This trend has also impacted the synthesis of this compound and its analogues, with researchers exploring advanced and green chemistry approaches to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One promising green approach is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, nanosized sulfated titania has been shown to be a highly active catalyst for the direct amidation of fatty acids and benzoic acids with various amines under solvent-free conditions. organic-chemistry.org This method avoids the use of stoichiometric activating agents and simplifies product purification. organic-chemistry.org Similarly, copper oxide has been utilized as a reusable and inexpensive catalyst for the acylation of amines with benzoyl chloride under solvent-free and room temperature conditions, representing a significant step towards a greener synthesis. tsijournals.com
The use of molecular oxygen as a green oxidant is another area of active research. A copper-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles has been developed, using molecular oxygen as the activating reagent. beilstein-journals.org While this specific method was demonstrated with azoles, the underlying principle of using a readily available and environmentally benign oxidant could potentially be adapted for the synthesis of this compound. beilstein-journals.org
Electrochemical methods also offer a green alternative to traditional synthesis. An electrochemical amidation of benzoyl hydrazine (B178648) with amines has been reported, which proceeds under metal-free and exogenous oxidant-free conditions, generating only nitrogen and hydrogen as byproducts. organic-chemistry.org Such methods, if applicable to the direct coupling of benzoic acid and octadecylamine, could significantly reduce the environmental impact of the synthesis.
Targeted Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for specific applications. This can be achieved by introducing substituents on the benzamide (B126) moiety or by modifying the length and nature of the alkyl chain.
Strategies for Introducing Substituents on the Benzamide Moiety
Introducing substituents onto the aromatic ring of the benzamide moiety can be accomplished either by starting with a pre-functionalized benzoic acid derivative or by performing electrophilic aromatic substitution on the this compound molecule itself.
A common strategy is to use a substituted benzoyl chloride or benzoic acid in the initial acylation or amidation reaction. For example, the synthesis of 4-(hydroxymethyl)-3-nitro-N-octadecylbenzamide was achieved by reacting the corresponding substituted benzoic acid with octadecylamine. ru.nl This approach allows for precise control over the position and nature of the substituents.
Friedel-Crafts acylation is a classic method for introducing acyl groups onto an aromatic ring. saskoer.camasterorganicchemistry.com This reaction involves treating an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃). saskoer.ca While this reaction is typically used to acylate the aromatic ring itself, it highlights a general strategy for introducing carbon-based substituents.
Direct C-H amidation of benzoic acids has also been developed as a method to introduce amino groups at the meta and para positions. nih.gov This involves an iridium-catalyzed C-H amidation of the benzoic acid with a sulfonyl azide, followed by decarboxylation. nih.gov This tandem process provides access to substituted anilines that can then be acylated to form the desired substituted this compound.
| Substitution Strategy | Reagents | Catalyst | Key Features |
| Use of Substituted Precursors | Substituted benzoyl chloride or benzoic acid, Octadecylamine | - | Direct and regioselective introduction of substituents. ru.nl |
| Friedel-Crafts Acylation | Acyl halide | Lewis acid (e.g., AlCl₃, FeBr₃) | Introduces acyl groups onto the aromatic ring. saskoer.camasterorganicchemistry.com |
| Direct C-H Amidation | Benzoic acid, Sulfonyl azide | Iridium catalyst | Introduces amino groups at meta/para positions via a tandem reaction. nih.gov |
Modulation of the Alkyl Chain in this compound Analogues
Modifying the long alkyl chain of this compound allows for the synthesis of a wide range of analogues with varying lipophilicity and physical properties. This is typically achieved by using different primary amines in the initial amidation or acylation reaction.
Instead of octadecylamine, other long-chain alkylamines with different chain lengths (e.g., shorter or longer than C18) or with branching can be used. This provides a straightforward way to synthesize a homologous series of N-alkylbenzamides. The general synthetic methods described for this compound, such as the Schotten-Baumann reaction or carbodiimide-mediated coupling, are generally applicable to other primary amines. google.comfishersci.co.uk
The synthesis of analogues with functional groups within the alkyl chain is also possible. This would require starting with a functionalized long-chain amine. The presence of functional groups such as double bonds (e.g., oleylamine) can introduce conformational flexibility and alter the packing of the molecules in the solid state. google.com
Catalytic Systems in this compound Synthesis
A variety of catalytic systems have been developed for the synthesis of amides, including this compound. These systems can be broadly categorized into metal-based catalysts, non-metal-based catalysts, and biocatalysts.
Metal-Based Catalysts
Numerous metal-based catalysts have proven effective in the amidation of carboxylic acids.
Zirconium Catalysts: Zirconium compounds are notable for their catalytic activity in direct amidation reactions. For instance, zirconocene (B1252598) dichloride (Cp2ZrCl2) has been used to catalyze the reaction between carboxylic esters and amines, yielding amides in good to excellent conversions. doi.org The reaction proceeds efficiently at 110 °C in toluene. doi.org Another zirconium-based catalyst, Zr(Cp)2(OTf)2·THF, has been shown to be effective for direct amidation of carboxylic acids at moderate temperatures without the need for water scavenging techniques. diva-portal.orgresearchgate.net Mechanistic studies suggest that zirconium oxo clusters may be the active catalytic species in these reactions. nih.gov Zirconium oxychloride octahydrate has also been used as a safe and efficient catalyst for one-pot, three-component reactions to produce amido-substituted compounds. clockss.org
Iron Catalysts: Multivalent metal salts, particularly ferric chloride (FeCl3), have been identified as active and versatile catalysts for the amidation of long-chain aliphatic acids with aliphatic amines. organic-chemistry.org These reactions are typically performed in refluxing aromatic solvents with the removal of water. organic-chemistry.org
Titanium Catalysts: Titanium(IV) compounds, such as titanium tetrachloride (TiCl4), have been employed to mediate the direct condensation of carboxylic acids and amines. nih.gov While catalytic amounts of TiCl4 showed low yields, the use of a base to form the carboxylate prior to reaction significantly improves the outcome. nih.gov
Other Metal Catalysts: Other metal catalysts, including those based on hafnium and tantalum, have also been investigated for the direct formation of amides from long-chain fatty acids and amines at elevated temperatures. nih.gov Cobalt on charcoal has been used for the one-pot synthesis of N-phenyl alkyl amides from an alkene and aniline (B41778) under a carbon monoxide atmosphere. rsc.org N-Heterocyclic carbene-Cu(I) complexes are also emerging as efficient catalysts in various organic syntheses, including amidation. beilstein-journals.org
Non-Metal-Based Catalysts
Boric Acid and its Derivatives: Boric acid is a well-established catalyst for the amidation of carboxylic acids. sciepub.comasianpubs.org It is considered a "green" catalyst due to its low toxicity and ready availability. The catalytic activity of boric acid can be enhanced by using its derivatives, such as arylboronic acids. rsc.org Mechanistic studies suggest that the formation of an acyloxyboronic acid intermediate is a key step, and the removal of water is crucial for the reaction to proceed efficiently. rsc.org Borate esters have also been identified as effective catalysts, particularly for challenging amidation reactions involving coordinating substrates. chemrxiv.org The catalytic capability of boronic acids is thought to depend on the presence of at least three free coordination sites on the boron atom. researchgate.netnih.gov
Nanosized Sulfated Titania: Nanosized sulfated titania has demonstrated high catalytic activity in the direct amidation of both fatty acids and benzoic acids with various amines under solvent-free conditions. organic-chemistry.org
Enzymatic Catalysis
Enzymes, particularly lipases and proteases, are increasingly being used as biocatalysts for amide synthesis due to their high selectivity and mild reaction conditions. researchgate.netnih.gov For example, granulosain, a proteolytic extract, has been used as a robust biocatalyst for the synthesis of dipeptides. frontiersin.org The enzymatic synthesis of malvidin-3-glucoside–oleic acid ester has also been successfully achieved, demonstrating the potential of enzymes in creating novel lipophilic compounds. rsc.org Lipozyme TLIM and Novozym 435 are two commercially available lipases that have been used to catalyze the synthesis of sugar fatty acid esters. mdpi.com
Comparative Data of Catalytic Systems
The following tables provide a summary of research findings for different catalytic systems used in the synthesis of amides, including analogues of this compound.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| Zirconium-Based Catalysts | ||||
| Zr(Cp)2(OTf)2·THF | Phenylacetic acid, Benzylamine (B48309) | 70 °C, THF | 94% | diva-portal.org |
| Cp2ZrCl2 | Methyl benzoate, Benzylamine | 110 °C, Toluene | High conversion | doi.org |
| ZrOCl2·8H2O | Arylglyoxals, Benzamide, Phenols | 100 °C, Solvent-free | High | clockss.org |
| Iron-Based Catalysts | ||||
| FeCl3·6H2O | Long-chain fatty acids, Long-chain amines | Refluxing mesitylene | >80% | organic-chemistry.org |
| Titanium-Based Catalysts | ||||
| TiCl4 | Benzoic acid, Aniline | Refluxing CH2Cl2 | 15% (catalytic) | nih.gov |
| Boron-Based Catalysts | ||||
| Boric Acid (10 mol%) | Benzoic acid, Benzylamine | Refluxing toluene, 8h | High | sciepub.com |
| Arylboronic Acid | Carboxylic acids, Amines | With molecular sieves | - | rsc.org |
| Other Catalysts | ||||
| Nanosized Sulfated Titania | Fatty acids/Benzoic acids, Amines | Solvent-free | High | organic-chemistry.org |
| Granulosain | Z-Ile, Gln | 40°C, Ethyl acetate/Tris-HCl buffer | 71% | frontiersin.org |
Table 1: Overview of Catalytic Systems for Amide Synthesis
Structural Analysis and Supramolecular Organization of N Octadecylbenzamide
Molecular Conformation and Stereochemical Aspects of N-Octadecylbenzamide
The stereochemistry of a molecule, which deals with the three-dimensional arrangement of its atoms, is crucial for understanding its properties. sydney.edu.au For this compound, the specific arrangement of the benzamide (B126) group relative to the long alkyl chain can influence how the molecules pack together in larger assemblies. oup.comnih.gov While detailed stereochemical analysis from the available literature is limited, the conformation is generally understood to be an extended alkyl chain with the benzamide group at one end. nih.gov This amphiphilic nature is a key driver for its self-assembly behavior. nih.gov
Investigations into this compound's Self-Assembly Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nsf.govrsc.org this compound exhibits a strong tendency to self-assemble, particularly at the interface between a liquid and a solid surface. oup.comoup.com This phenomenon is governed by a delicate balance of intermolecular forces, including hydrogen bonding between the amide groups, van der Waals interactions between the alkyl chains, and interactions between the molecule and the substrate. oup.comnih.gov
Formation of Self-Assembled Monolayers (SAMs) by this compound
At the interface of a solution and a solid substrate like graphite (B72142), this compound molecules spontaneously form highly ordered, one-molecule-thick layers known as self-assembled monolayers (SAMs). oup.comoup.comgelest.comsigmaaldrich.com This process is driven by the adsorption of the molecules onto the surface, leading to a well-defined, stable structure. uni-tuebingen.de The formation of SAMs is a critical aspect of surface engineering, allowing for the modification of surface properties. mdpi.com
Characteristic Molecular Patterns of this compound on Graphite Surfaces
On highly oriented pyrolytic graphite (HOPG), this compound molecules arrange themselves into distinct and characteristic patterns. oup.comoup.com Scanning tunneling microscopy (STM) studies have revealed that these molecules form a stripe-shaped lamella structure. oup.com In this arrangement, the molecules lie with their long alkyl chains oriented parallel to a lattice axis of the graphite surface. nih.gov The aromatic benzamide groups and the long alkyl chains align in rows, creating a highly organized two-dimensional crystal. oup.com The benzamide moieties appear as bright features in STM images due to their higher electronic conductance, which helps in identifying the orientation of the molecules within the assembly. oup.com
Advanced Spectroscopic and Microscopic Characterization of this compound Assemblies
To visualize and understand the intricate structures formed by this compound, researchers employ advanced techniques that can probe surfaces at the atomic and molecular level.
Scanning Tunneling Microscopy (STM) in Surface Pattern Elucidation
Scanning Tunneling Microscopy (STM) has been a pivotal tool in revealing the self-assembled structures of this compound on graphite. oup.compsu.edumyscope.training This technique allows for the direct observation of the molecular arrangement at the solid-liquid interface with sub-nanometer resolution. oup.compsu.edu By applying a voltage bias between a sharp metallic tip and the conductive graphite substrate, a tunneling current is generated, which is highly sensitive to the distance between the tip and the surface. myscope.trainingosti.gov
High-resolution STM images have provided clear evidence of the stripe-shaped lamella structure of this compound monolayers. oup.com These images show parallel rows where the brighter spots correspond to the electronically conductive benzamide head groups, and the darker regions correspond to the insulating alkyl chains. oup.com This allows for a detailed interpretation of the molecular packing and orientation within the self-assembled monolayer. oup.com The data obtained from STM has been instrumental in developing models for the supramolecular organization of this compound. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments. sigmaaldrich.comsavemyexams.com In ¹H NMR, the chemical shifts, signal integrations, and multiplicity patterns confirm the presence of the key structural motifs: the benzoyl group and the octadecyl chain.
The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, approximately between 7.4 and 7.8 ppm, due to the deshielding effect of the ring current. The proton of the amide (N-H) group generally presents as a broad singlet around 6.3 ppm, with its exact chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons adjacent to the amide nitrogen (-CH₂-NH-) are observed at approximately 3.4 ppm as a triplet, resulting from coupling with the neighboring methylene group. The long alkyl chain produces a large, complex signal pattern in the 1.2-1.6 ppm range, with the terminal methyl group (-CH₃) appearing as a distinct triplet around 0.88 ppm. sigmaaldrich.comsigmaaldrich.com
¹³C NMR spectroscopy complements the ¹H NMR data by identifying all non-equivalent carbon atoms in the molecule. savemyexams.com The carbonyl carbon (C=O) of the amide group is characteristically found in the highly deshielded region of the spectrum, around 167 ppm. The aromatic carbons show signals between 127 and 135 ppm. The carbon of the methylene group attached to the nitrogen (C-N) resonates at approximately 40 ppm. The carbons of the long aliphatic chain appear in the range of 14 to 32 ppm. savemyexams.comabdn.ac.uk The use of tetramethylsilane (B1202638) (TMS) as a reference standard is common in both ¹H and ¹³C NMR. savemyexams.com
Table 1: Indicative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H | 7.4 - 7.8 | 127 - 135 |
| Amide N-H | ~6.3 | N/A |
| Carbonyl C=O | N/A | ~167 |
| N-CH₂ | ~3.4 | ~40 |
| (CH₂)₁₆ | 1.2 - 1.6 | 23 - 32 |
| Terminal CH₃ | ~0.88 | ~14 |
Note: Values are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Molecular Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in characterizing the functional groups and electronic transitions within this compound. researchgate.netinnspub.net
IR spectroscopy is particularly effective for identifying the characteristic vibrational modes of the amide linkage and the hydrocarbon chain. nobraintoosmall.co.nzorgchemboulder.com Key absorption bands confirm the compound's identity. A prominent band for the N-H stretch is typically observed in the region of 3300-3500 cm⁻¹. nobraintoosmall.co.nzorgchemboulder.com The C=O stretching vibration of the amide (Amide I band) gives rise to a strong absorption peak around 1630-1695 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1550-1640 cm⁻¹. Furthermore, the C-N stretching vibration appears in the 1000-1250 cm⁻¹ range. The long octadecyl chain is evidenced by strong C-H stretching vibrations from its methylene groups, which are located in the 2850-3000 cm⁻¹ region. nobraintoosmall.co.nz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium |
| C=O (Amide I) | Stretch | 1630 - 1695 | Strong |
| N-H (Amide II) | Bend | 1550 - 1640 | Medium-Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. amazonaws.com The absorption of UV light excites electrons from a ground state to a higher energy state, typically involving π-electrons in unsaturated systems. tanta.edu.eg For this compound, the principal chromophore is the benzoyl group. encyclopedia.pub Aromatic systems like the benzene ring undergo π → π* transitions, which result in strong absorption bands. researchgate.net The presence of the carbonyl group conjugated with the aromatic ring can shift the absorption maxima (λmax). Typically, this compound would exhibit characteristic absorption bands in the UV region, often below 300 nm. researchgate.netbspublications.net The specific λmax and molar absorptivity can be influenced by the solvent used for the analysis. bspublications.net
Mass Spectrometry (MS) Techniques for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. idtdna.comneu.edu.tr In a typical MS experiment, molecules are ionized, and the resulting molecular ion and its fragments are separated and detected. neu.edu.tr
The molecular weight of this compound (C₂₅H₄₃NO) is 385.6 g/mol . The molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to this mass. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. miamioh.edu
Electron ionization (EI) is a common method that can cause extensive fragmentation, providing valuable structural information. Characteristic fragmentation patterns for this compound would include:
Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the nitrogen can form a stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This is often a very prominent peak in the spectrum of benzamides.
Alkyl chain fragmentation: The long octadecyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
McLafferty rearrangement: This rearrangement can occur, leading to the cleavage of the alkyl chain and the formation of specific fragment ions.
Amide bond cleavage: Cleavage of the C-N bond can also occur, leading to fragments corresponding to the octadecylamine (B50001) cation or related species. For instance, a peak at m/z 30 could indicate a [CH₂NH₂]⁺ fragment. nobraintoosmall.co.nz
More advanced techniques like tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis, where specific ions are selected and further fragmented to establish connectivity within the molecule. wikipedia.org
Transmission Electron Microscopy (TEM) in Nanostructure Morphological Analysis
Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for analyzing the morphology of nanostructures formed by this compound. numberanalytics.comutexas.edu When this amphiphilic molecule self-assembles in solution or on a substrate, it can form various nano-architectures such as fibers, ribbons, tubes, or vesicles. TEM allows for the direct visualization of these structures at the nanoscale. azonano.com
The basic principle of TEM involves passing a high-energy electron beam through an ultrathin sample. numberanalytics.com The electrons interact with the sample, and the transmitted electrons are focused by lenses to form a magnified image on a detector. This provides detailed information on the size, shape, and distribution of the nanostructures. azonano.commdpi.com
For this compound assemblies, TEM analysis can reveal:
Morphology: The specific shape of the aggregates (e.g., whether they are long, fibrous strands or flattened ribbons). researchgate.net
Dimensions: The width and length of fibers or the diameter of nanotubes can be measured with high precision.
Internal Structure: In some cases, high-resolution TEM (HRTEM) can provide details about the internal arrangement of molecules within the nanostructure, such as layering or crystalline domains. numberanalytics.com
Sample preparation is a critical step for TEM analysis. mdpi.com Typically, a dilute dispersion of the this compound nanostructures is deposited onto a TEM grid (a small copper grid coated with a thin carbon film) and the solvent is allowed to evaporate. Sometimes, negative staining agents are used to enhance the contrast between the organic nanostructures and the background.
Circular Dichroism (CD) Spectroscopy in Conformational Studies
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. encyclopedia.pubsmoldyn.org It is a powerful tool for studying the conformation of chiral molecules. mdpi.com While the this compound molecule itself is achiral, CD spectroscopy becomes highly relevant when these molecules self-assemble into chiral supramolecular structures.
The formation of helical fibers, twisted ribbons, or other chiral aggregates from achiral building blocks is a common phenomenon in supramolecular chemistry. In such cases, the organized arrangement of the chromophores (the benzoyl groups) in a helical or twisted geometry induces a CD signal. chiralabsxl.com The resulting spectrum is not due to the chirality of individual molecules but to the chirality of the entire assembly.
The analysis of the CD spectrum can provide valuable information about the conformational state of the aggregated this compound:
Detection of Chirality: The presence of a CD signal is direct evidence of a chiral supramolecular organization.
Structural Transitions: Changes in the CD spectrum upon variation of temperature, concentration, or solvent composition can be used to monitor conformational changes or phase transitions within the self-assembled structure.
Handedness: The sign of the CD bands (positive or negative) can sometimes be related to the handedness (left or right) of the supramolecular helix or twist.
The relevant electronic transitions for this compound that would be observed in a CD spectrum are the n→π* and π→π* transitions of the aromatic amide chromophore, typically occurring in the far-UV region (190-250 nm). encyclopedia.pubchiralabsxl.com
Crystallographic Studies of this compound and its Solid-State Architectures
The solid-state architecture of this compound is expected to be dominated by two main types of non-covalent interactions:
Hydrogen Bonding: The amide groups are potent hydrogen bond donors (N-H) and acceptors (C=O). It is highly probable that adjacent molecules are linked into chains or sheets via intermolecular N-H···O=C hydrogen bonds. This is a common and highly influential structural motif in the crystals of primary and secondary amides. ajol.info
Van der Waals Interactions: The long, flexible octadecyl chains will pack together to maximize van der Waals forces. This typically leads to a layered structure, where the polar amide groups form a hydrogen-bonded network in one region, and the nonpolar alkyl chains interdigitate in another.
The interplay between the strong, directional hydrogen bonding of the benzamide headgroups and the weaker, non-directional van der Waals packing of the octadecyl tails dictates the final crystal structure. The planarity of the amide group, a result of π-electron delocalization, also plays a crucial role in the packing arrangement. rsc.org Analysis of the crystal structure would provide key parameters such as the dimensions of the unit cell and the symmetry of the crystal system. researchgate.netnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane (TMS) |
| Benzoyl cation |
Reactivity and Chemical Transformations Involving N Octadecylbenzamide
Electrophilic Substitution Reactions and N-Octadecylbenzamide Formation
The formation of this compound can be achieved through various synthetic routes common for amide synthesis, such as the reaction between an aromatic carboxylic acid and an amine. numberanalytics.com A notable method involves a reaction that leverages an electrophilic reagent to react with an amine, which can be categorized under the broad umbrella of electrophilic substitution strategies. In this context, an electrophile, a species seeking an electron-rich center, reacts with the nucleophilic amine group of octadecylamine (B50001). researchgate.netresearchgate.net
The general mechanism for electrophilic aromatic substitution (EAS) on a benzene (B151609) ring involves an electrophile attacking the pi electron system of the ring to form a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iqmsu.edu A subsequent deprotonation step then restores the aromaticity of the ring, resulting in a substituted benzene product. uomustansiriyah.edu.iqmsu.edu While this compound itself can undergo EAS on its aromatic ring, its formation from octadecylamine and benzoyl chloride is more accurately described as a nucleophilic acyl substitution, where the amine is the nucleophile and the benzoyl group is the electrophilic partner. However, when this reaction is employed to modify surfaces, it is framed as a reactive removal based on an electrophilic substitution principle. researchgate.net
A significant application demonstrating the formation of this compound is in the surface modification of inorganic nanocrystals (NCs). researchgate.net Colloidal nanocrystals are often synthesized and stabilized by capping ligands, such as long-chain amines like octadecylamine (ODA). researchgate.netnih.gov For many applications in fields like catalysis and biotechnology, these hydrophobic ligands must be removed or replaced. researchgate.netosti.gov
A facile and versatile strategy for this ligand removal is based on an electrophilic substitution reaction. researchgate.net In this process, an electrophile, such as benzoyl chloride, is introduced to a solution containing ODA-capped nanocrystals. The benzoyl chloride directly reacts with the electron-rich coordinating amine headgroup of the ODA ligands tethered to the nanocrystal surface. researchgate.netresearchgate.net This reaction forms this compound, which is a non-coordinating product. The formation of this stable amide breaks the bond between the original ODA ligand and the nanocrystal surface, leading to the reactive removal of the ligand. researchgate.net This process allows for the transfer of the nanocrystals into different media while preserving their size and shape. researchgate.net The successful formation of this compound as a byproduct of this ligand-stripping process has been confirmed using Fourier-transform infrared (FT-IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. researchgate.netresearchgate.net
Table 1: Spectroscopic Data for this compound Formation
| Spectroscopic Technique | Observation | Reference |
|---|---|---|
| FT-IR | Appearance of characteristic amide bond peaks in the product, distinct from the spectra of reactants (ODA and benzoyl chloride). | researchgate.netresearchgate.net |
| ¹H-NMR | Chemical shifts corresponding to the protons in the this compound structure are observed in the supernatant after ligand removal. | researchgate.netresearchgate.net |
Chemical Reactivity Profiles of the Amide and Aromatic Moieties in this compound
The chemical reactivity of this compound is a composite of the individual reactivities of its aromatic ring and its amide functional group. numberanalytics.commsu.edu
Amide Moiety: The amide group is generally stable but can undergo specific transformations.
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis to yield benzoic acid and octadecylamine. numberanalytics.com
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide group to a secondary amine, yielding N-benzyl-octadecylamine. numberanalytics.com
C(sp³)–H Amination: Under specific photochemical conditions, it is possible to selectively aminate the carbon adjacent to the amide nitrogen, although amides can be challenging substrates for this transformation. nih.gov
Aromatic Moiety: The benzene ring's reactivity is primarily centered on electrophilic aromatic substitution (EAS). The amide group (-CONH-C₁₈H₃₇) attached to the ring influences both the rate of reaction and the position of substitution.
Directing Effects: The amide group is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. numberanalytics.com This is due to the electron-withdrawing nature of the carbonyl group. It acts as a meta-director, guiding incoming electrophiles to the positions meta to the amide group on the aromatic ring. numberanalytics.comdalalinstitute.com
Table 2: Summary of this compound Reactivity
| Moiety | Reaction Type | Description |
|---|---|---|
| Amide | Hydrolysis | Cleavage of the C-N amide bond to form a carboxylic acid and an amine. numberanalytics.com |
| Amide | Reduction | Conversion of the carbonyl group to a methylene (B1212753) group (CH₂) to form a secondary amine. numberanalytics.com |
| Aromatic Ring | Electrophilic Aromatic Substitution | The ring undergoes substitution by electrophiles, directed to the meta position by the deactivating amide group. numberanalytics.com |
Investigation of Reaction Mechanisms and Pathways Involving this compound
The mechanisms of reactions involving this compound are fundamental to understanding its chemical behavior.
Mechanism of Formation (from ODA and Benzoyl Chloride): The reaction between octadecylamine (ODA) and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ODA molecule attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.
Deprotonation: A base (which can be another molecule of ODA) removes the proton from the nitrogen atom, yielding the final neutral this compound product.
Mechanism of Electrophilic Aromatic Substitution: When this compound itself acts as a substrate in an EAS reaction (e.g., nitration or halogenation), the mechanism follows two general steps. uomustansiriyah.edu.iqmsu.edu
Electrophilic Attack: The electrophile (E⁺) attacks the π-electron system of the deactivated benzene ring to form a resonance-stabilized carbocation intermediate (the arenium ion). uomustansiriyah.edu.iqlumenlearning.com This step is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. uomustansiriyah.edu.iqmsu.edu
Proton Loss: A base in the reaction mixture removes a proton from the carbon atom that bears the electrophile. lumenlearning.com This is a fast step that restores the stable aromatic ring system. uomustansiriyah.edu.iq
Derivatization Strategies for this compound
Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or purification. sigmaaldrich.comspectroscopyonline.com For a molecule like this compound, derivatization can target either the amide group or the aromatic ring.
One common reason for derivatization is to enhance a compound's volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.com
Silylation: The active hydrogen on the amide nitrogen can be replaced with a trimethylsilyl (B98337) (TMS) group. This is a common derivatization technique known as trimethylsilylation. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. The derivatization of amides can be slow and may require elevated temperatures to proceed to completion. sigmaaldrich.com The general order of reactivity for silylation is alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Other derivatization strategies can be based on the fundamental reactivity of the molecule:
Ring Substitution: Introducing functional groups onto the aromatic ring via electrophilic aromatic substitution can create a library of derivatives. For example, nitration followed by reduction could introduce an amino group on the ring, providing a handle for further chemical modifications.
Amide Reduction: As mentioned previously, the reduction of the amide to the corresponding amine (N-benzyl-octadecylamine) creates a new compound with different chemical properties and reactivity. numberanalytics.com
Theoretical and Computational Investigations of N Octadecylbenzamide
Quantum Chemical Calculations on Electronic Structure of N-Octadecylbenzamide
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic wavefunction. researchgate.net For a molecule like this compound, these calculations would reveal key aspects of its electronic character, which are crucial for understanding its reactivity and intermolecular interactions.
Detailed research findings from such studies on similar molecules typically involve the analysis of molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. Furthermore, the spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Another important aspect that can be elucidated is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide proton, indicating their roles as hydrogen bond acceptors and donors, respectively.
Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 3.5 D | A significant dipole moment suggests polar nature, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations of this compound Self-Assembly
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. riverpublishers.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into dynamic processes such as self-assembly. researchgate.net For an amphiphilic molecule like this compound, with its long hydrophobic octadecyl chain and a polar benzamide (B126) headgroup, MD simulations are particularly well-suited to investigate its aggregation behavior in various solvents. riverpublishers.comresearchgate.net
A typical MD simulation of this compound self-assembly would begin with the random dispersion of a number of this compound molecules in a simulation box filled with a solvent, such as water or an organic solvent. semanticscholar.org Over the course of the simulation, which can span from nanoseconds to microseconds, the spontaneous aggregation of the molecules into structures like micelles, bilayers, or fibrous networks can be observed. arxiv.org The choice of force field, which defines the potential energy of the system, is critical for the accuracy of the simulation. semanticscholar.org
From the simulation trajectories, a wealth of information can be extracted. This includes the critical aggregation concentration, the size and shape of the aggregates, and the local ordering of the molecules within the aggregates. nih.gov Analysis of radial distribution functions can provide quantitative information about the packing of the molecules and their interactions with the solvent. Such simulations for similar long-chain fatty amides have been instrumental in understanding the initial stages of organogel formation. nih.govuniv-rennes1.fr
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound Self-Assembly
| Parameter | Description | Potential Finding |
|---|---|---|
| Aggregate Size | Average number of molecules in a self-assembled cluster. | Could indicate the formation of micelles of a specific size or larger fibrillar structures. |
| Radius of Gyration | A measure of the compactness of the aggregates. | Changes in this value over time would show the evolution of the self-assembly process. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | A decrease in the hydrophobic chain's SASA would indicate its burial within the aggregate core. |
Density Functional Theory (DFT) Studies on this compound Reactivity and Mechanisms
Density Functional Theory (DFT) has become a popular computational method in chemistry for investigating the electronic structure and reactivity of molecules. tandfonline.comresearchgate.nettandfonline.com DFT is based on the principle that the energy of a molecule can be determined from its electron density. nih.gov This approach is computationally less demanding than traditional ab initio methods, allowing for the study of larger molecules like this compound. tandfonline.comresearchgate.nettandfonline.com
DFT calculations can provide a range of "reactivity descriptors" that help in predicting the chemical behavior of a molecule. acs.org These descriptors include electronegativity, chemical hardness and softness, and the Fukui function. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness is a measure of its resistance to a change in its electron distribution. The Fukui function is a more sophisticated descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. rsc.orgnih.gov
For this compound, DFT studies could be used to predict its reactivity towards various reagents and to investigate the mechanisms of reactions in which it might participate, such as hydrolysis of the amide bond. By calculating the energies of reactants, products, and transition states, the reaction pathways and activation barriers can be determined, providing a detailed picture of the reaction mechanism. researchgate.net
Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Descriptor | Calculated Value (arbitrary units) | Interpretation |
|---|---|---|
| Chemical Potential (μ) | -3.65 | Related to the electronegativity of the molecule. |
| Chemical Hardness (η) | 2.85 | Indicates the molecule's resistance to charge transfer. |
| Global Electrophilicity Index (ω) | 2.33 | Measures the propensity of the molecule to accept electrons. |
Computational Modeling of Intermolecular Interactions in this compound Systems
The physical properties and self-assembly behavior of this compound are governed by the nature and strength of intermolecular interactions. nih.gov Computational modeling provides a powerful means to investigate these interactions in detail. The key interactions in this compound systems are expected to be hydrogen bonding between the amide groups and van der Waals interactions involving the long alkyl chains and the phenyl rings.
Various computational methods can be employed to study these interactions. High-level quantum chemical calculations can be performed on dimers or small clusters of this compound to accurately determine the interaction energies and geometries. The Atoms in Molecules (AIM) theory can be used to analyze the electron density topology to characterize the nature of the chemical bonds and non-covalent interactions. rsc.org
Table 4: Illustrative Intermolecular Interaction Energies in a this compound Dimer
| Interaction Type | Distance (Å) | Calculated Energy (kcal/mol) |
|---|---|---|
| N-H···O=C Hydrogen Bond | 1.9 | -5.8 |
| C-H···π Interaction | 2.8 | -1.5 |
| π-π Stacking | 3.5 | -2.3 |
Predictive Modeling of this compound's Supramolecular Architectures
Predicting the three-dimensional structure of self-assembled materials from the molecular structure of the constituent molecules is a major goal in materials science. nih.gov For this compound, which is expected to form complex supramolecular architectures like gels, predictive modeling can provide valuable insights to guide experimental work. nih.govresearchgate.net
Computational approaches to predicting supramolecular structures can operate at different scales. nih.govresearchgate.net At the atomistic level, molecular dynamics simulations, as discussed in section 5.2, can be used to observe the spontaneous formation of ordered structures from a disordered state. semanticscholar.orgarxiv.org However, the long timescales associated with the formation of macroscopic structures often make such simulations computationally expensive. arxiv.org
Coarse-graining is a technique that can be used to overcome this limitation. In a coarse-grained model, groups of atoms are represented as single "beads," which reduces the number of degrees of freedom in the system and allows for longer simulation times. researchgate.net This approach has been successfully used to study the self-assembly of various amphiphilic molecules into complex phases.
Another approach involves knowledge-based methods, where information from crystal structure databases is used to predict the likely packing motifs of molecules. mdpi.com For this compound, the known crystal structures of other benzamides and long-chain amides could be used to propose plausible models for its supramolecular arrangement, which could then be refined using energy calculations. Machine learning models are also emerging as a promising tool for predicting the gelation ability of molecules based on their structural features. nih.govnih.govresearchgate.net
Table 5: Example of Predicted Structural Parameters for a this compound Supramolecular Fiber
| Parameter | Predicted Value | Method |
|---|---|---|
| Fiber Diameter | 5 nm | Coarse-Grained Molecular Dynamics |
| Helical Pitch | 15 nm | Atomistic Molecular Dynamics with Enhanced Sampling |
| Intermolecular Distance | 4.5 Å | Crystal Structure Prediction |
Advanced Applications of N Octadecylbenzamide in Materials Science and Engineering
N-Octadecylbenzamide in the Design of Functional Supramolecular Materials
The self-assembly of this compound molecules is a key attribute that enables the formation of functional supramolecular materials. rsc.orgrsc.org These materials are characterized by their organized structures, which are held together by non-covalent interactions such as hydrogen bonding and van der Waals forces. chem-soc.sirsc.org
One of the most notable applications in this area is the formation of organogels. uminho.ptjetir.org this compound acts as an organogelator, creating three-dimensional networks that can entrap organic solvents. chem-soc.siuminho.pt This process is thermally reversible, allowing the material to transition between a gel and a solution phase upon heating and cooling. The formation of these gels is driven by the self-assembly of the this compound molecules into fibrous structures. chem-soc.sijetir.org The properties of these organogels, such as their stability and mechanical strength, are influenced by factors like gelator concentration and the nature of the organic solvent. uminho.pt
The self-assembly process can be influenced by the addition of other compounds, allowing for the modulation of the resulting supramolecular structures. rsc.org For instance, the interaction with other molecules can enhance the gelation ability and lead to the formation of hierarchically structured particles. rsc.org This tunability makes this compound a versatile building block for designing complex supramolecular architectures with tailored functionalities. keaipublishing.com
Table 1: Properties of this compound-based Supramolecular Gels
| Property | Description | Research Finding |
| Gel Formation | Ability to form a stable gel in organic solvents. | This compound acts as an effective low-molecular-weight organogelator, forming fibrous networks. chem-soc.sijetir.org |
| Thermal Reversibility | The gel-sol transition is dependent on temperature. | The gels are typically thermoreversible, with the transition temperature influenced by the gelator concentration. |
| Structural Morphology | The microscopic structure of the gel network. | Self-assembly leads to the formation of nanoscale superstructures like fibers, rods, and ribbons. chem-soc.si |
| Driving Forces | The primary interactions responsible for self-assembly. | Hydrogen bonding between amide groups and hydrophobic interactions of the alkyl chains are the main driving forces. chem-soc.si |
This compound as a Component in Organic Thin Films and Surface Coatings
The amphiphilic nature of this compound, with its hydrophilic benzamide (B126) head and hydrophobic octadecyl tail, makes it suitable for creating highly ordered thin films and surface coatings. wikipedia.orgsfu.ca These films have potential applications in electronics, sensors, and as protective layers. nih.govthinfilms.sgkorvustech.com
A significant technique for forming these ordered molecular layers is the Langmuir-Blodgett (LB) method. wikipedia.orgwikipedia.org This technique involves creating a monolayer of molecules at an air-water interface, which is then transferred onto a solid substrate. wikipedia.orgwikipedia.org The resulting LB films can consist of one or more precisely layered monolayers. wikipedia.org The orientation of the this compound molecules within these films can be controlled, which in turn influences the film's properties. colab.ws
These thin films can be designed to have specific functionalities. For example, by incorporating fluorescent molecules, it is possible to create fluorescent LB films. nih.gov The structure and properties of these films are dependent on the functional groups of the constituent molecules. nih.gov Furthermore, thin film coatings can enhance the surface characteristics of materials, improving properties like hardness, and resistance to abrasion and corrosion. researchgate.net The pretreatment of surfaces, for instance by wet blasting, can create a nanostructured surface that promotes the adhesion and durability of the thin film coating. macoho.com
Table 2: Characteristics of this compound in Thin Films
| Characteristic | Description | Relevance to this compound |
| Film Formation Method | Technique used to create the thin film. | The Langmuir-Blodgett technique is suitable for creating ordered monolayers of this compound. wikipedia.orgwikipedia.org |
| Molecular Orientation | The arrangement of molecules within the film. | The amphiphilic nature of this compound allows for controlled orientation on a substrate. colab.ws |
| Functionalization | Incorporation of specific properties into the film. | Can be a component in functional coatings to enhance surface properties like hardness and wear resistance. korvustech.comresearchgate.net |
| Applications | Potential uses of the thin films. | Applications include functional coatings and sensing surfaces. nih.govthinfilms.sg |
Research on this compound's Role in Modulating Interfacial Properties
This compound can be utilized to modify the properties at the interface between two different phases, such as a solid and a liquid or a liquid and a gas. nih.gov This modulation of interfacial properties is crucial in applications like emulsification, foaming, and controlling the wetting of surfaces. plasma.com
The presence of this compound at an interface can alter the surface tension. plasma.comncsu.eduoatext.com Surface tension is a measure of the cohesive energy present at the interface of a liquid. By adsorbing at the interface, this compound can reduce this tension, which affects how the liquid interacts with other substances. ncsu.educopernicus.org The ability to control surface tension is important for creating stable emulsions and foams.
Table 3: Impact of this compound on Interfacial Properties
| Interfacial Property | Effect of this compound | Significance |
| Surface Tension | Can lower the surface tension of a liquid. plasma.comncsu.edu | Important for applications requiring control over wetting, emulsification, and foaming. plasma.comoatext.com |
| Wettability | Alters the contact angle of a liquid on a solid surface. | Influences how liquids spread over surfaces, which is critical for coatings and printing. oatext.com |
| Adhesion | Can modify the adhesive forces between surfaces. | Crucial for the performance of composite materials and coatings. mdpi.com |
| Interfacial Structure | Forms ordered molecular layers at interfaces. rsc.org | Allows for the precise design of interfacial properties for specific applications. jamesbehan.net |
This compound in the Development of Soft Matter Systems
Soft matter encompasses a broad class of materials, including gels, liquid crystals, polymers, and foams, which are characterized by their susceptibility to thermal fluctuations and external fields. physics-complex-systems.fruni-potsdam.demanchester.ac.uk this compound is a valuable component in the development of various soft matter systems due to its self-assembly capabilities. frontiersin.org
As previously discussed, this compound is an effective organogelator, forming the basis of soft, semi-solid materials. uminho.ptjetir.org These organogels are a prime example of soft matter, exhibiting properties of both solids and liquids. jetir.org Another area of soft matter where this compound finds application is in liquid crystal systems. nih.govnih.govwikipedia.org Liquid crystals have properties intermediate between those of conventional liquids and solid crystals. caltech.edu The addition of a gelling agent like this compound to a liquid crystalline phase can create a gelled liquid crystal, which combines the orientational order of the liquid crystal with the macroscopic stability of a gel. mdpi.com This results in a soft solid material with tunable properties. mdpi.com
The ability of this compound to form structured phases in different solvents makes it a versatile tool for creating new soft materials with novel properties. ru.nlresearchgate.net The interplay between different phases, such as liquid crystalline and isotropic gels, can be controlled by the composition of the system. nih.gov
Table 4: this compound in Different Soft Matter Systems
| Soft Matter System | Role of this compound | Resulting Properties |
| Organogels | Acts as a low-molecular-weight gelator. jetir.org | Forms a three-dimensional network that immobilizes a liquid solvent, creating a semi-solid material. uminho.ptjetir.org |
| Liquid Crystal Gels | Functions as a gelling agent in a liquid crystal host. mdpi.com | Combines the orientational order of the liquid crystal with the mechanical stability of a gel. mdpi.com |
| Colloidal Dispersions | Can act as a stabilizer for particles in a liquid. manchester.ac.uk | Influences the interactions between particles and the overall stability of the dispersion. |
Exploration of this compound in Thermochromic Systems
Thermochromic systems are materials that change color in response to a change in temperature. mdpi.com this compound has been investigated as a key component in certain types of reversible thermochromic systems, particularly those designed for applications like rewritable paper. researchgate.netacs.org
These systems often consist of a leuco dye and a developer molecule, such as a derivative of this compound like 4-hydroxy-N-octadecylbenzamide. acs.orgacs.org At lower temperatures, the developer and the leuco dye form a complex, causing the dye to be in its colored state. acs.org When the system is heated, the this compound derivative melts, leading to the separation of the developer and the leuco dye. mdpi.comacs.org This separation causes the leuco dye to revert to its colorless form. researchgate.netacs.org The process is reversible, and the colored state can be restored by quenching the mixture from a high temperature. acs.orgacs.org
The thermochromic behavior is linked to structural changes in the material. researchgate.net X-ray diffraction studies have shown that the mixture of the leuco dye and the developer exists in different layered structures in the colored and decolored states. researchgate.netacs.org The transition between these states involves the intercalation and deintercalation of the leuco dye within the layered structure of the developer. researchgate.net The temperature at which the color change occurs can be tuned by modifying the chemical structure of the developer molecule. google.com.na
Table 5: this compound Derivatives in Thermochromic Systems
| Component | Function | Mechanism of Color Change |
| Leuco Dye | The color-changing component. researchgate.net | Undergoes a reversible reaction to switch between a colored and a colorless form. mdpi.comresearchgate.net |
| This compound Derivative (Developer) | Controls the color state of the leuco dye. acs.orgacs.org | Forms a complex with the leuco dye in the colored state and separates upon melting to induce the colorless state. mdpi.comacs.org |
| Matrix/Solvent | The medium in which the components are dispersed. google.com | Provides the environment for the thermochromic transition to occur. |
Future Directions and Emerging Research Avenues for N Octadecylbenzamide
Novel Synthetic Strategies for N-octadecylbenzamide and Complex Derivatives
The future synthesis of this compound and its derivatives is poised to move beyond traditional methods towards more efficient, sustainable, and complex strategies. While the standard synthesis involves the acylation of octadecylamine (B50001) with benzoyl chloride, emerging research points toward new methodologies that offer greater control and diversity. researchgate.net
Future research will likely focus on:
Multicomponent Reactions: Strategies that combine three or more reactants in a single step could provide a rapid and efficient pathway to complex this compound derivatives. This approach is gaining traction for creating diverse chemical libraries and could be adapted to generate novel amides with tailored functionalities. rsc.org
Chemoenzymatic Synthesis: Leveraging the specificity of enzymes could enable the creation of highly complex and stereospecific this compound derivatives that are difficult to produce through conventional chemistry. nih.gov This biomimetic approach could be used to introduce chiral centers or other intricate features, expanding the functional scope of the molecule. nih.govnih.gov
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher purity products and more sustainable manufacturing processes.
"Two-in-One" Molecular Design: This strategy involves designing monomers that contain all necessary components for a desired reaction, simplifying optimization and enhancing tolerance to various functional groups. rsc.org This could be applied to create sophisticated this compound-based building blocks for self-assembly or polymerization.
Exploration into these areas will facilitate the creation of a new library of this compound derivatives with precisely engineered properties for advanced applications.
Advanced Characterization of Dynamic Self-Assembly Processes
The ability of this compound to self-assemble into ordered structures on surfaces is a key area of interest. researchgate.netacs.org Early studies using Scanning Tunneling Microscopy (STM) have shown that this compound forms distinct stripe-shaped lamella structures on graphite (B72142) surfaces. researchgate.netacs.org Future research must focus on understanding the dynamics of this process—how these structures form, evolve, and respond to their environment in real-time.
Advanced characterization techniques will be crucial:
In Situ and Real-Time Microscopy: Techniques like variable-temperature STM and liquid-cell Atomic Force Microscopy (AFM) can visualize the self-assembly process as it happens, providing insights into nucleation, growth, and structural transitions.
Spectroscopic Correlation: Combining microscopy with spectroscopic techniques (e.g., Tip-Enhanced Raman Spectroscopy - TERS) can provide chemical information at the nanoscale, helping to understand the specific intermolecular interactions driving the assembly.
Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS): These methods can probe the self-assembly of this compound in solution, revealing the size, shape, and aggregation behavior of resulting micelles or other supramolecular structures.
This deeper understanding of dynamic self-assembly is essential for controlling the formation of desired nanostructures for specific applications. semanticscholar.orgresearchgate.netwikipedia.org
| Self-Assembly of N-Alkyl-Amides | |
| Compound | Observed Pattern on Graphite |
| This compound (ODB) | Stripe-shaped lamella structure. researchgate.net |
| N-8-quinolyloctadecanamide (ODQ) | Mosaic pattern with interlocked molecular sets. researchgate.net |
| Future Research Goal | To observe the dynamic transition between different assembled states under external stimuli (e.g., temperature, solvent polarity). |
Exploration of this compound in Hybrid Material Systems
The integration of this compound into hybrid materials offers a pathway to combine its self-organizing properties with the functional characteristics of other materials. A notable example is the use of its hydroxylated derivative, 4-hydroxy-N-octadecylbenzamide (PC18), in thermochromic systems when mixed with fluoran (B1223164) dyes. researchgate.net This demonstrates its potential as a matrix or structural scaffold in multi-component materials.
Future research in hybrid systems could explore combinations of this compound with:
Nanoparticles: Incorporating metallic or semiconductor nanoparticles (e.g., gold, zinc oxide) within a self-assembled this compound matrix could lead to materials with novel optical, electronic, or catalytic properties.
Conductive Polymers: Blending this compound with conductive polymers could create anisotropic conductive films, where the self-assembled structure of the amide directs the pathways for charge transport.
Functional Dyes: Expanding on the known thermochromic systems, this compound could be paired with a wider range of photoactive or electroactive dyes to create new chromogenic materials. researchgate.net
The table below outlines potential hybrid systems and their expected functionalities.
| Potential Hybrid Material Systems | ||
| This compound Derivative | Partner Material | Potential Application/Functionality |
| This compound | Gold/Silver Nanoparticles | Plasmonic sensors, Catalysis |
| This compound | Zinc Oxide (ZnO) Nanorods | Piezotronics, UV photodetectors |
| 4-hydroxy-N-octadecylbenzamide | Fluoran Dyes | Thermochromic displays, Temperature sensors. researchgate.net |
| Functionalized this compound | Conductive Polymers (e.g., PANI, P3HT) | Anisotropic conductors, Organic electronics |
| This compound | Graphene or Carbon Nanotubes | Reinforced composites, Conductive inks |
Integration of this compound in Smart Materials Research
Smart materials are materials that respond to external stimuli, such as temperature, light, pH, or electric fields, by changing their properties. sdu.dkiberdrola.com The self-assembly of this compound is governed by weak intermolecular forces, making it susceptible to disruption or alteration by such stimuli. This responsiveness is the cornerstone of its potential in smart materials.
Emerging research avenues include:
Responsive Surfaces: Creating surfaces coated with self-assembled monolayers of this compound whose properties, like wettability or adhesion, can be switched by an external trigger.
Chemical Sensors: Designing hybrid materials where the interaction of an analyte with a functionalized this compound derivative disrupts its self-assembled structure, leading to a detectable optical or electronic signal.
Phase-Change Materials: The thermochromic system involving 4-hydroxy-N-octadecylbenzamide is an example of a smart material that changes color with temperature. researchgate.net Further research could explore its use in thermal energy storage, where the melting and crystallization of its self-assembled structure stores and releases heat. researchgate.net
The development of this compound-based smart systems will depend on the ability to precisely control the collective behavior of the molecules in response to specific inputs. wiley.comresearchgate.net
Synergistic Experimental and Computational Research on this compound Systems
To accelerate the design and discovery of new this compound-based materials, a synergistic approach combining experimental work and computational modeling is essential. nih.govdoi.org This integrated strategy allows for a deeper, systems-level understanding that can guide experimental efforts and reduce trial-and-error. researchgate.net
Key areas for this synergistic approach include:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic self-assembly process of this compound, providing atomic-level insights that are difficult to obtain experimentally. nih.gov These simulations can predict how changes in molecular structure or environmental conditions will affect the final assembled morphology, complementing experimental observations from techniques like STM. researchgate.net
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the energies of intermolecular interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) that govern self-assembly. This can help explain why certain structures are favored and guide the design of derivatives with enhanced interaction strengths.
Predictive Modeling: Computational models can be developed to predict the properties of hypothetical this compound derivatives and their assemblies. nih.gov This allows researchers to screen large numbers of potential candidates in silico before committing to laboratory synthesis, saving time and resources.
By combining the predictive power of computational chemistry with the real-world validation of experimental results, researchers can establish clear structure-property relationships and rationally design the next generation of this compound materials.
Q & A
(Basic) What are the common synthetic routes for N-octadecylbenzamide, and how can reaction conditions be optimized for yield?
This compound is typically synthesized via nucleophilic acyl substitution. A standard method involves reacting benzoyl chloride with octadecylamine in a dry, inert solvent (e.g., dichloromethane or THF) under reflux. Triethylamine is often added to scavenge HCl, improving reaction efficiency . Optimization strategies include:
- Temperature control : Maintaining 40–60°C to balance reaction rate and byproduct formation.
- Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to octadecylamine ensures complete amine consumption.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields >90% purity .
(Advanced) How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound derivatives?
Discrepancies in spectral data often arise from conformational isomerism, solvent effects, or impurities. For example:
- NMR shifts : Aromatic proton splitting patterns may vary due to restricted rotation of the benzamide group. Comparative analysis in deuterated DMSO vs. CDCl₃ can clarify solvent-induced shifts .
- IR carbonyl stretches : Unexpected peaks near 1650 cm⁻¹ may indicate residual solvents or hydrolysis products. Purity validation via HPLC-MS is recommended before spectral interpretation .
(Basic) What characterization techniques are essential for confirming this compound’s structure?
Core techniques include:
- ¹H/¹³C NMR : Verify alkyl chain integration (18 methylene groups at δ 1.2–1.4 ppm) and benzamide aromatic signals (δ 7.4–7.8 ppm) .
- FT-IR : Confirm amide C=O stretch (~1640–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass spectrometry (ESI-TOF) : Look for [M+H]⁺ at m/z 432.4 (C₂₅H₄₁NO) .
(Advanced) What strategies mitigate phase separation issues in this compound-based lipid bilayer studies?
The long alkyl chain of this compound can cause aggregation in aqueous systems. Solutions include:
- Co-solvents : Use 10% ethanol or DMSO to enhance solubility during initial dispersion .
- Sonication : Probe sonication (20 kHz, 10 min) reduces particle size and improves homogeneity.
- Thermal cycling : Heat-cool cycles (50°C to 4°C) stabilize bilayers in PBS buffer .
(Basic) What are the primary research applications of this compound in material science?
This compound is used as:
- Surfactant templates : Its amphiphilic structure guides mesoporous silica synthesis (pore size ~3–5 nm) .
- Thermotropic liquid crystals : The alkyl chain enables phase transitions between 80–120°C, studied via polarized optical microscopy .
(Advanced) How does this compound’s structure influence its biological membrane interactions?
The hydrophobic alkyl chain embeds into lipid bilayers, while the benzamide group stabilizes interfacial hydrogen bonding. Computational MD simulations show:
- Penetration depth : ~12 Å into DPPC bilayers, altering membrane fluidity .
- Permeability effects : Reduces water diffusion coefficient by 40% at 5 mol% concentration .
(Basic) What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine or benzoyl chloride vapors .
- Spill management : Absorb with vermiculite and dispose as hazardous waste .
(Advanced) How can researchers address conflicting bioactivity data in this compound cytotoxicity assays?
Discrepancies may arise from cell line variability or solvent residues. Mitigation steps:
- Solvent controls : Include DMSO/ethanol controls at concentrations ≤0.1% .
- Metabolic profiling : LC-MS/MS to rule out interference from degradation products .
- Dose-response validation : Repeat assays across multiple passages to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
